N-(2-乙氧苯基)-2-硝基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

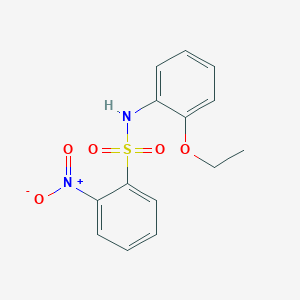

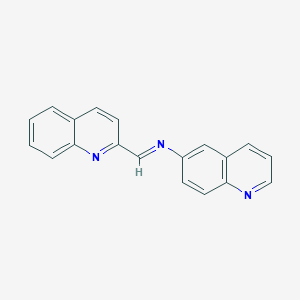

N-(2-ethoxyphenyl)-2-nitrobenzenesulfonamide is a compound that belongs to the sulfonamide class, known for its versatility in chemical reactions and significance in the synthesis of various organic compounds. Sulfonamides like this are crucial intermediates in organic synthesis, offering pathways to secondary amines, protecting groups for amines, and participating in complex chemical reactions.

Synthesis Analysis

The synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with amines. For N-(2-ethoxyphenyl)-2-nitrobenzenesulfonamide, the process likely follows a similar pathway, utilizing 2-ethoxyaniline and 2-nitrobenzenesulfonyl chloride as starting materials. Studies have highlighted methods for preparing sulfonamides and their derivatives, emphasizing the efficiency of these routes in achieving high yields and purity (Fukuyama et al., 1995).

Molecular Structure Analysis

Molecular structure analysis of N-(2-ethoxyphenyl)-2-nitrobenzenesulfonamide can be conducted through techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These studies provide insights into the conformation, electron distribution, and intra- and intermolecular interactions within the molecule. Research on similar sulfonamides has utilized quantum chemical calculations to elucidate structural details, highlighting the influence of substituents on molecular geometry and stability (Giricheva et al., 2011).

Chemical Reactions and Properties

N-(2-ethoxyphenyl)-2-nitrobenzenesulfonamide participates in various chemical reactions, reflecting its reactivity and functional utility. For instance, sulfonamides are known for their role in the Mitsunobu reaction, facilitating the synthesis of secondary amines through alkylation. They also serve as protecting groups for amines, enabling selective reactions in complex synthetic routes. The presence of the nitro group further allows for reactions involving reduction and nucleophilic substitution, expanding the compound's versatility in organic synthesis (Fukuyama et al., 1995).

科学研究应用

合成与表征

已合成并表征了 N-(2-乙氧苯基)-2-硝基苯磺酰胺和相关化合物,以探索它们的化学性质和潜在应用。例如,对新合成的磺酰胺分子的合成、表征和计算研究证明了其结构性质和与蛋白质的相互作用,表明其在分子设计和药物发现中的潜力 (Murthy 等人,2018)。类似地,对 3-和 4-硝基苯磺酰胺的研究突出了它们在制备仲胺和保护胺方面的多功能性,这在合成化学中可能具有重要价值 (Fukuyama 等人,1995)。

催化和环境应用

N-(2-乙氧苯基)-2-硝基苯磺酰胺的某些衍生物已用于催化过程和环境应用中。例如,已探索了铑 (III) 催化的芳香 C-H 键直接氰化形成 2-(烷基氨基)苯腈,使用衍生物作为“CN”来源,证明了在有机合成中的潜力 (Dong 等人,2015)。此外,还研究了用生物催化阴极将硝基苯有效还原为苯胺,展示了在污染物降解中的环境应用 (Wang 等人,2011)。

酶抑制和药物发现

对 N-取代-(4-溴苯基)-4-乙氧基苯磺酰胺的研究评估了它们的酶抑制潜力,表明它们在药物发现中的应用,特别是涉及乙酰胆碱酯酶和 α-葡萄糖苷酶抑制剂。这些发现可能有助于开发针对阿尔茨海默病和糖尿病等疾病的新疗法 (Riaz,2020)。

属性

IUPAC Name |

N-(2-ethoxyphenyl)-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S/c1-2-21-13-9-5-3-7-11(13)15-22(19,20)14-10-6-4-8-12(14)16(17)18/h3-10,15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDYIZIYWBSJJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyphenyl)-2-nitrobenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[3-(4-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5558756.png)

![(3aR*,6S*)-2-tert-butyl-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558762.png)

![N-[3-cyano-5-ethyl-4-(2-furyl)-6-propyl-2-pyridinyl]acetamide](/img/structure/B5558766.png)

![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5558785.png)

![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5558796.png)

![N'-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N-ethyl-N-methylsulfamide](/img/structure/B5558798.png)

![6-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558799.png)

![2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol](/img/structure/B5558806.png)

![1-(2-methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5558832.png)